Beciparcil
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Overview
Description
Beciparcil is a small molecule drug initially developed by AbbVie, Inc. It is known for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis . The molecular formula of this compound is C12H13NO3S2 .
Preparation Methods
The synthesis of Beciparcil involves multiple steps. Two independent approaches have been investigated for the synthesis of key intermediates :
-
First Approach
- Starting Material: 1,6-dibromo-1,6-dideoxy-D-mannitol.
- Conversion: This material is converted via 2,5-anhydro-1,6-dibromo-1,6-dideoxy-4-O-methanesulfonyl-3-O-tetrahydropyranyl-D-glucitol into the intermediate.
-
Second Approach
- Starting Material: 1,2:5,6-di-O-isopropylidene-D-mannitol.
- Protection: Allyl, 4-methoxybenzyl, and methoxyethoxymethyl groups are used for the protection of the 3,4-OH groups.
- Conversion: The resulting intermediates are converted via their 1,2:5,6-dianhydro derivatives into the corresponding 3,4-O-protected 2,5-anhydro-6-bromo-6-deoxy-D-glucitol derivatives.
- Introduction of 1,6-thioanhydro bridge: This is done by exchanging the bromine with thioacetate, activating OH-1 by mesylation, and treating these esters with sodium methoxide .
Chemical Reactions Analysis
Beciparcil undergoes various chemical reactions, including:
Oxidation: The Pummerer rearrangement of the sulfoxide obtained via oxidation of intermediates.
Substitution: Condensation reactions with 4-cyanobenzenethiol and 4-nitrobenzenethiol.
Reagents and Conditions: Common reagents include N-chloro succinimide, zinc oxide, and boron trifluoride etherate.
Major Products: The reactions yield mixtures of 4-cyanophenyl and 4-nitrophenyl derivatives.
Scientific Research Applications
Beciparcil has been explored for its antithrombotic activity. It has shown potential in the treatment of cardiovascular diseases, particularly thrombosis . Although its development was discontinued at the clinical trial phase, it remains a subject of interest in scientific research for its unique chemical properties and potential therapeutic applications .
Mechanism of Action
it is believed to exert its effects through interactions with specific molecular targets involved in cardiovascular diseases . Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Beciparcil can be compared with other compounds used in the treatment of cardiovascular diseases. Some similar compounds include:
Bepridil: A calcium channel blocker with anti-anginal activity.
Other Antithrombotic Agents: Compounds with similar therapeutic applications but different chemical structures and mechanisms of action.
This compound’s uniqueness lies in its specific chemical structure and the synthetic routes used for its preparation, which differentiate it from other antithrombotic agents .
Properties
CAS No. |
130782-54-6 |
---|---|
Molecular Formula |
C12H13NO3S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |
InChI Key |
LVFZTPIRDLQIGF-KXNHARMFSA-N |
SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |
Canonical SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
Synonyms |
eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |
Origin of Product |
United States |
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